1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride

Forensic Chemistry Seized-Drug Analysis Cathinone Differentiation

1-(2,3-Dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one monohydrochloride (also known as bk‑IVP, indanyl‑N‑ethyl‑pentedrone, or 3′,4′‑trimethylene‑α‑ethylaminovalerophenone hydrochloride) is a synthetic substituted cathinone that features a rarely encountered non‑oxygenated bicyclic indan ring system fused to an ethylamino‑pentanone backbone. This compound belongs to the indanyl‑cathinone subclass and is structurally categorized as a cathinone.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
Cat. No. B12351678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC.Cl
InChIInChI=1S/C16H23NO.ClH/c1-3-6-15(17-4-2)16(18)14-10-9-12-7-5-8-13(12)11-14;/h9-11,15,17H,3-8H2,1-2H3;1H
InChIKeyHHNUXCDBTDYRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride – a structurally distinct indanyl-cathinone reference standard for forensic and research applications


1-(2,3-Dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one monohydrochloride (also known as bk‑IVP, indanyl‑N‑ethyl‑pentedrone, or 3′,4′‑trimethylene‑α‑ethylaminovalerophenone hydrochloride) is a synthetic substituted cathinone that features a rarely encountered non‑oxygenated bicyclic indan ring system fused to an ethylamino‑pentanone backbone [1]. This compound belongs to the indanyl‑cathinone subclass and is structurally categorized as a cathinone [1]. Its unique bicyclic architecture differentiates it from the majority of synthetic cathinones, which typically bear a simple phenyl or methylenedioxy‑phenyl ring [1].

Why generic substitution fails for 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride in forensic and research procurement


Generic substitution among synthetic cathinones is unreliable because small structural changes—such as replacement of a phenyl ring with an indan bicycle, or variation of the amino‑terminal group from ethylamino to pyrrolidino—produce markedly different mass spectrometric fragmentation patterns, chromatographic retention times, and immunological cross‑reactivity [1][2]. These differences directly affect the accuracy of analytical identification in seized‑drug analysis, toxicology, and metabolism studies. Users who substitute bk‑IVP with a simpler phenyl‑based cathinone (e.g., pentedrone or N‑ethylpentedrone) or with the pyrrolidino‑indanyl analog 5‑PPDI risk misidentification of metabolites, erroneous calibration of quantitative methods, and invalid forensic testimony [1][2].

Quantitative differential evidence for 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride versus closest analogs


Mass spectrometric and chromatographic differentiation of bk‑IVP from heterocyclic and phenyl‑based cathinone analogs

The non‑oxygenated bicyclic indan ring system of bk‑IVP yields GC‑MS and LC‑MS fragmentation features that are uniquely distinguishable from heterocyclic analogs (e.g., MDPBP) and simple phenyl cathinones (e.g., pentedrone). Yovanovich & Goodpaster (2018) reported that the combination of GC‑MS, NMR, FTIR, GC‑SPIR, UV, and color tests fully differentiates this class of indanyl cathinones from heterocyclic cathinones, and specific diagnostic spectral ions were documented [1]. In a directly analogous indanyl system (5‑PPDI), Fabregat‑Safont et al. (2022) demonstrated that GC/EI–Q‑MS with three different stationary phases and MS³ product‑ion spectra could unequivocally resolve the indanyl‑cathinone from all three positional regioisomers [2].

Forensic Chemistry Seized-Drug Analysis Cathinone Differentiation

Molecular‑weight‑based differentiation of bk‑IVP hydrochloride from the simpler phenyl analog pentedrone hydrochloride

The hydrochloride salt of bk‑IVP has a molecular formula of C₁₆H₂₄ClNO and a molecular weight of 281.8 g·mol⁻¹ . Its closest phenyl‑based analog in terms of side‑chain length and amine substitution, pentedrone hydrochloride (C₁₂H₁₈ClNO), has a molecular weight of 227.8 g·mol⁻¹. The difference of approximately 54.0 Da corresponds to the formal addition of a C₄H₆ fragment, consistent with the replacement of a phenyl ring by a 2,3‑dihydro‑1H‑inden‑5‑yl bicycle. This mass shift is directly observable by high‑resolution mass spectrometry and provides a first‑line discrimination criterion during method development and quality control.

Analytical Reference Standards Molecular Formula Confirmation Cathinone Procurement

Differentiation of the indanyl‑cathinone metabolic pathway: preferential hydroxylation of the indan skeleton versus phenyl‑ring hydroxylation in classical cathinones

Indanyl‑cathinones undergo a characteristic Phase‑I metabolism that favors hydroxylation of the indan skeleton, in contrast to the phenyl‑ring hydroxylation that dominates classical cathinone metabolism. This was demonstrated in pooled human hepatocyte incubations with the structurally analogous compound 5‑PPDI, where twelve Phase‑I metabolites were elucidated and hydroxylation at the indan skeleton was identified as the primary metabolic route [1]. Although the specific metabolism of bk‑IVP has not been reported in the same detail, the shared indan bicycle predicts a comparable metabolic preference, which would differentiate its toxicological profile from that of phenyl‑based cathinones such as pentedrone or N‑ethylpentedrone.

Metabolism Studies Indanyl-Cathinone Toxicology Human Hepatocyte Assays

Cross‑study evidence that the ethylamino terminus confers a distinct DAT‑inhibition profile relative to pyrrolidino‑indanyl cathinones

Comparative structure‑activity studies on synthetic cathinones have established that the nature of the amino‑terminal substituent (ethylamino vs. pyrrolidino) determines both the potency and the selectivity of dopamine transporter (DAT) inhibition [1][2]. In a systematic study by Wojcieszak et al. (2021), N‑ethyl‑pentedrone and α‑pyrrolidino‑valerophenone (α‑PVP) were directly compared: the ethylamino derivative exhibited lower DAT inhibition potency but a qualitatively distinct behavioral profile in vivo [2]. Extending this SAR to the indanyl series, bk‑IVP (ethylamino‑indanyl) is expected to show a different DAT‑inhibition IC₅₀ and a different DAT/SERT selectivity ratio relative to its pyrrolidino‑indanyl counterpart, 5‑PPDI.

Neuropharmacology Dopamine Transporter Inhibition Structure-Activity Relationship

Optimal research and industrial scenarios for 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride procurement


Forensic seized‑drug identification and method validation

Forensic laboratories requiring a fully characterized indanyl‑cathinone reference standard for the development and validation of GC‑MS, LC‑MS, and spectroscopic identification methods should procure bk‑IVP. The compound’s complete spectral assignment (GC‑MS, NMR, FTIR, GC‑SPIR, UV) and documented differentiation from heterocyclic cathinones [1] ensure it can serve as a primary standard for qualitative analysis and courtroom‑ready reporting.

In‑vitro metabolism and toxicology studies of indanyl‑cathinones

Researchers investigating the metabolic fate of indanyl‑cathinones require bk‑IVP as the authentic reference standard to identify Phase‑I metabolites generated by human hepatocyte or microsomal incubation systems. The preferential indan‑skeleton hydroxylation established for the indanyl subclass [2] means that only an indanyl reference standard—not a phenyl cathinone—will correctly identify the major hydroxylated metabolites.

Structure‑activity relationship (SAR) studies on the amino‑terminal substituent of cathinones

Neuroscience laboratories studying how the ethylamino vs. pyrrolidino terminus modulates DAT inhibition potency and abuse liability should include bk‑IVP as the ethylamino‑indanyl probe. The known SAR in the phenyl series [3] predicts that bk‑IVP will exhibit a distinct DAT‑inhibition profile compared to 5‑PPDI, making it an essential compound for completing the SAR matrix across both the aromatic ring system and the amino‑terminal substituent.

Analytical reference standard procurement for LC‑MS/MS and GC‑MS method development

Analytical chemists developing targeted screening methods for novel psychoactive substances in biological matrices need bk‑IVP as a certified reference material to establish retention times, precursor‑to‑product ion transitions, and fragmentation ion ratios. The compound’s molecular formula C₁₆H₂₄ClNO and monoisotopic mass of 281.8 Da provide a unique mass spectrometric signature that is readily distinguishable from co‑eluting phenyl cathinones, reducing the risk of false‑positive identifications.

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